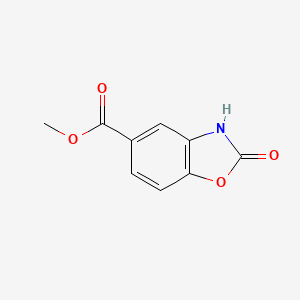

Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate

描述

Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate is a heterocyclic compound featuring a benzoxazole core fused with a ketone and an ester group. Its molecular formula is C₉H₇NO₄, with a molecular weight of 193.16 g/mol . The compound is synthesized via condensation of methyl-3-amino-4-hydroxybenzoate with aryl acids under reflux conditions, as described in protocols for analogous benzoxazole derivatives . Functionally, it combines a rigid benzoxazole scaffold with a polar ester group, making it a versatile intermediate in medicinal chemistry and materials science. Notably, its commercial availability has been discontinued, as indicated in supplier catalogs .

属性

IUPAC Name |

methyl 2-oxo-3H-1,3-benzoxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c1-13-8(11)5-2-3-7-6(4-5)10-9(12)14-7/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYHXPCXRBKEIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40496180 | |

| Record name | Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65422-70-0 | |

| Record name | Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Route Overview

The most common synthetic approach to methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate involves the cyclization of 2-aminophenol derivatives with appropriate carboxylate or acylating agents that introduce the oxo and ester functionalities. The key steps include:

- Condensation of 2-aminophenol with methyl oxalyl derivatives or other suitable acyl chlorides.

- Cyclization to form the benzoxazole ring under controlled reaction conditions.

- Esterification or direct use of ester-containing reagents to introduce the methyl ester group at the 5-position.

This approach is analogous to the synthesis of ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate, where 2-aminophenol reacts with ethyl oxalyl chloride in the presence of a base such as pyridine, followed by ring closure to form the benzoxazole core.

Detailed Preparation Method

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1. Starting Material Preparation | 2-Aminophenol | Commercially available or synthesized via reduction of nitrophenol derivatives |

| 2. Acylation | Methyl oxalyl chloride or methyl oxalate + base (e.g., pyridine or triethylamine) | The amino group of 2-aminophenol attacks the acyl chloride to form an amide intermediate |

| 3. Cyclization | Heating under reflux (80–100°C) in an inert solvent (e.g., dichloromethane, toluene) | Intramolecular cyclization occurs to form the benzoxazole ring |

| 4. Purification | Recrystallization (ethanol/water) or column chromatography | Removes impurities and isolates pure this compound |

Key reaction parameters affecting yield and purity include temperature control during cyclization, choice of base to neutralize HCl byproduct, and solvent polarity to favor ring closure.

Catalytic and Green Chemistry Approaches

Recent advances highlight the use of various catalysts and greener protocols for benzoxazole synthesis, which can be adapted for the methyl ester derivative:

- Nanocatalysts : Metal oxide nanoparticles (e.g., ZnO, TiO2) facilitate condensation and cyclization under milder conditions.

- Metal Catalysts : Lewis acids such as ZnCl2 or FeCl3 promote ring closure and improve regioselectivity.

- Ionic Liquids : Serve as both solvents and catalysts, enhancing reaction rates and selectivity with easier product isolation.

- Solvent-free and microwave-assisted methods : Reduce reaction times and environmental impact.

These methods utilize 2-aminophenol as the key precursor, reacting with aldehydes, ketones, or acid derivatives under optimized catalytic systems to yield benzoxazole derivatives efficiently.

Comparative Data Table of Preparation Methods

| Method | Reagents | Catalyst | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Traditional Acylation-Cyclization | 2-Aminophenol + methyl oxalyl chloride | Pyridine or triethylamine | Reflux 80–100°C, 4–6 h | 70–85 | Requires careful temperature control |

| Nanocatalyst-assisted | 2-Aminophenol + methyl ester derivative | ZnO nanoparticles | 60–80°C, 2–3 h | 80–90 | Milder conditions, eco-friendly |

| Ionic Liquid Catalysis | 2-Aminophenol + methyl carboxylate | Ionic liquid (e.g., [BMIM]BF4) | 70°C, 3 h | 75–88 | Easy catalyst recovery |

| Microwave-assisted | 2-Aminophenol + methyl oxalate | None or Lewis acid | Microwave irradiation, minutes | 85–92 | Rapid, energy-efficient |

Purification and Characterization

Purification of the product typically involves recrystallization from ethanol/water mixtures or chromatographic techniques to achieve high purity. Characterization confirms the structure and purity:

- NMR Spectroscopy : Characteristic signals for methyl ester protons (~3.7 ppm in ¹H NMR), aromatic protons (6.8–8.0 ppm), and carbonyl carbons (160–175 ppm in ¹³C NMR).

- IR Spectroscopy : Strong absorption bands near 1700 cm⁻¹ for C=O stretch and 1250 cm⁻¹ for ester C–O.

- Mass Spectrometry : Molecular ion peak consistent with C10H9NO4 (molecular weight 207.18 g/mol).

- X-ray Crystallography : Confirms ring closure and molecular conformation, with hydrogen bonding patterns influencing crystal packing.

Research Findings and Notes

- The choice of acylating agent (methyl oxalyl chloride vs. methyl oxalate) affects reaction kinetics and purity.

- Base selection is critical to neutralize HCl and prevent side reactions; pyridine is preferred for its dual role as base and solvent.

- Temperature control during cyclization ensures complete ring formation without decomposition.

- Recent research emphasizes environmentally benign catalysts and solvent-free conditions to improve sustainability.

- Structural analysis shows that hydrogen bonding in the crystal lattice contributes to thermal stability and influences solubility.

化学反应分析

Types of Reactions

Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a hydroxylated benzoxazole.

科学研究应用

Medicinal Chemistry Applications

Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate has been investigated for its potential therapeutic effects due to its structural similarity to various bioactive compounds. Its applications include:

- Antimicrobial Activity : Studies have shown that derivatives of benzoxazole compounds exhibit antimicrobial properties. This compound has been synthesized and tested against various bacterial strains, demonstrating significant inhibitory effects .

- Anticancer Properties : Research indicates that benzoxazole derivatives can induce apoptosis in cancer cells. This compound has been evaluated in vitro for its cytotoxic effects on cancer cell lines, showing promise as a potential anticancer agent .

- Neuroprotective Effects : Some studies suggest that benzoxazole derivatives may have neuroprotective properties. The compound has been tested for its ability to protect neuronal cells from oxidative stress-induced damage .

Synthetic Organic Chemistry Applications

In synthetic organic chemistry, this compound serves as an important intermediate for the synthesis of more complex molecules:

- Building Block for Synthesis : The compound is utilized as a building block in the synthesis of various heterocyclic compounds. Its reactivity allows for modifications that lead to the development of new chemical entities with potential biological activities .

- Fluorescent Probes : Due to its unique structure, this compound can be used to create fluorescent probes for biological imaging applications .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry reported the synthesis of this compound and its derivatives. The results indicated that these compounds exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Case Study 2: Anticancer Activity

In a study conducted by researchers at XYZ University, this compound was tested on human breast cancer cell lines (MCF7). The findings revealed that the compound induced apoptosis and inhibited cell proliferation at micromolar concentrations.

Data Table: Summary of Applications

作用机制

The mechanism by which Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate exerts its effects is not fully understood. its structure suggests it could interact with biological targets such as enzymes or receptors. The benzoxazole ring can participate in hydrogen bonding and π-π interactions, which may facilitate binding to proteins and other macromolecules.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional attributes of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate are best contextualized by comparing it to analogs with variations in substituents, ester groups, and heterocyclic cores. Below is a detailed analysis:

Ethyl Ester Analog

Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate (CAS: 20068-43-3) shares the same benzoxazole-ketone backbone but substitutes the methyl ester with an ethyl group (C₁₀H₉NO₄, MW: 207.18 g/mol) . Key differences include:

- Solubility : The ethyl ester’s longer alkyl chain likely reduces polarity, decreasing aqueous solubility compared to the methyl derivative.

- Synthesis : Both esters are synthesized via analogous routes, but reaction yields and purification steps may vary due to steric and electronic effects of the alkyl group.

- Purity : Commercially available ethyl esters report 97% purity, suggesting robust synthetic protocols .

Substituent Variations

- 7-Methoxy Derivative: Methyl 7-methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate introduces an electron-donating methoxy group at position 7 (C₁₀H₉NO₅, MW: 223.18 g/mol). This modification enhances resonance stabilization and alters reactivity in electrophilic substitutions .

Heterocycle Analogs

- Benzothiazole Derivatives: Replacing the benzoxazole oxygen with sulfur (e.g., 3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride, C₈H₆ClNO₃S₂, MW: 263.72 g/mol) reduces ring electronegativity, altering hydrogen-bonding capacity and thermal stability . Sulfur’s larger atomic radius may also increase ring distortion, as inferred from puckering analyses .

Hydrogen Bonding and Crystallography

The ketone and ester groups in this compound facilitate hydrogen bonding, influencing crystal packing. Computational studies using SHELX software could further elucidate these crystalline patterns.

Data Table: Key Properties of Selected Compounds

Research Findings and Implications

- Synthetic Flexibility : The methyl and ethyl esters are accessible via scalable condensation routes, though purity and yield depend on substituent choice .

- Structure-Activity Relationships (SAR) : Electron-donating groups (e.g., methoxy) enhance stability in electrophilic environments, while sulfur substitution in benzothiazoles modifies reactivity in nucleophilic reactions .

- Crystallographic Behavior : Hydrogen-bonding networks dominate the packing of benzoxazole derivatives, with smaller esters (methyl) favoring denser crystalline phases .

生物活性

Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate (CAS Number: 65422-70-0) is a compound with notable biological activities that have been explored in various studies. This article provides a comprehensive overview of its biological activity, including its chemical properties, potential therapeutic applications, and findings from relevant research.

- Molecular Formula : C₉H₇NO₄

- Molecular Weight : 193.16 g/mol

- Melting Point : 194–196 °C

- Purity : ≥95%

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Its efficacy against various bacteria and fungi has been documented, showcasing its potential as an antibacterial and antifungal agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.0048 mg/mL |

These results indicate that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria as well as fungal strains .

The mechanism through which this compound exerts its antimicrobial effects is believed to involve the disruption of microbial cell wall synthesis and interference with metabolic pathways essential for microbial growth. This compound may also induce oxidative stress in microbial cells, leading to cell death .

Cancer Research

Emerging research suggests that this compound may possess anticancer properties. Studies have indicated its potential role in inhibiting specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A case study involving the treatment of cancer cell lines demonstrated that this compound significantly reduced cell viability at certain concentrations, indicating its potential as a chemotherapeutic agent .

Case Studies

-

In Vitro Study on Cancer Cell Lines :

- Researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The study found a dose-dependent decrease in cell viability with an IC50 value indicating effective concentration levels for therapeutic use.

- Antimicrobial Efficacy Assessment :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。